(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid
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Overview
Description
The compound (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid
is a heterocyclic compound with a molecular weight of 219.21. It has a CAS number of 37959-19-61. The compound is stored at a temperature between 2 and 8 degrees Celsius and has a purity of 97%1.
Synthesis Analysis
While specific synthesis methods for (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid
were not found, it is known that pyrazole derivatives can be synthesized from α,β-ethylenic ketones having a leaving group reacting with hydrazine derivatives2.
Molecular Structure Analysis
The compound contains a pyrazole ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure3. The InChI code for the compound is 1S/C10H9N3O3/c14-9-5-7(6-10(15)16)12-13(9)8-3-1-2-4-11-8/h1-5,12H,6H2,(H,15,16)
1.
Chemical Reactions Analysis
Specific chemical reactions involving(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid
were not found in the search results. However, it is known that pyrazole derivatives can undergo various chemical reactions3.Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents4. Its crystal structure has been analyzed, with a monoclinic crystal system and space group Cc5.Scientific Research Applications
Novel Mannich Bases and Electrochemical Studies
Research has explored the synthesis of novel Mannich bases bearing pyrazolone moieties, characterized by their electrochemical behavior through polarography and cyclic voltammetry. These studies contribute to the understanding of the reduction mechanism of such compounds in acidic and basic media (Naik et al., 2013).
Structural Synthesis Studies
Another study focused on the synthesis and structural characterization of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, providing insights into the molecular conformations based on NMR spectral and X-Ray data (Chui et al., 2004).
Isoxazolylpyrrolones Synthesis
The three-component reaction synthesis of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters has been demonstrated, showing a methodological advancement in the synthesis of complex heterocyclic compounds (Sakhno et al., 2021).
Antimicrobial Activity Studies
A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones synthesized and evaluated for antimicrobial activity highlights the potential of pyrazoline derivatives as antimicrobial agents, with certain compounds showing significant activity comparable to standard drugs (Kumar et al., 2012).
Catalysis and Corrosion Inhibition
Explorations into the role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution, utilizing chemical, electrochemical, and computational techniques, underscore the multifunctional applications of these compounds beyond pharmaceuticals, demonstrating their utility in industrial applications (Lgaz et al., 2020).
Safety And Hazards
Future Directions
While specific future directions for (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid
were not found, it is known that pyrazole derivatives are gaining more attention in the field of medicinal chemistry due to their diverse biological activities3.
properties
IUPAC Name |
2-(3-oxo-2-pyridin-2-yl-1H-pyrazol-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9-5-7(6-10(15)16)12-13(9)8-3-1-2-4-11-8/h1-5,12H,6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYXDFWTQGTNRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C=C(N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407036 |
Source
|
Record name | [5-Oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid | |
CAS RN |
37959-19-6 |
Source
|
Record name | [5-Oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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